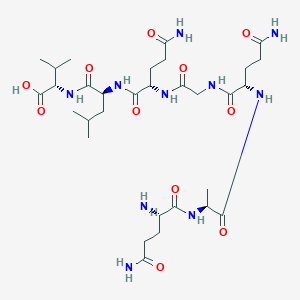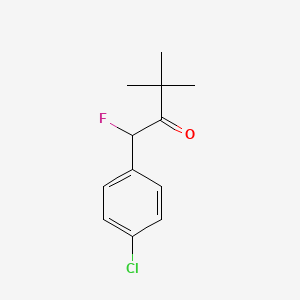
(3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol is a complex organic compound that features a piperidine ring substituted with a benzyl group and three hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol typically involves multi-step organic reactions. One common approach is the reduction of a precursor compound, such as a benzyl-substituted piperidine derivative, followed by selective hydroxylation. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the piperidine ring.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-substituted piperidones, while reduction could produce piperidine derivatives with fewer hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain natural products allows it to serve as a model compound in biochemical studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for further modification, making it a versatile intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism by which (3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the compound’s use in different fields.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S,5R)-5-(hydroxymethyl)piperidine-3,4-diol: This compound is structurally similar but lacks the benzyl group, which may affect its reactivity and applications.
Other piperidine derivatives: Compounds with different substituents on the piperidine ring can have varying properties and uses.
Uniqueness
The presence of the benzyl group and the specific stereochemistry of (3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol make it unique compared to other piperidine derivatives
Propiedades
Número CAS |
664355-20-8 |
|---|---|
Fórmula molecular |
C13H19NO4 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
(3R,4S,5R)-1-benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C13H19NO4/c15-9-13(18)8-14(7-11(16)12(13)17)6-10-4-2-1-3-5-10/h1-5,11-12,15-18H,6-9H2/t11-,12+,13-/m1/s1 |
Clave InChI |
ZZZDUKDQAQOSJA-FRRDWIJNSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@@](CN1CC2=CC=CC=C2)(CO)O)O)O |
SMILES canónico |
C1C(C(C(CN1CC2=CC=CC=C2)(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B12539869.png)
![2-[(6-Phenylhex-4-en-1-yl)oxy]oxane](/img/structure/B12539874.png)
![3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid](/img/structure/B12539875.png)


![5,6,6-Trimethylspiro[3.4]octan-5-ol](/img/structure/B12539898.png)
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine](/img/structure/B12539899.png)
![1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12539925.png)
![Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester](/img/structure/B12539931.png)
![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)



